molecular formula C16H14N2O2 B1680579 Tyrphostin RG 13022 CAS No. 136831-48-6

Tyrphostin RG 13022

Cat. No. B1680579
M. Wt: 266.29 g/mol
InChI Key: DBGZNJVTHYFQJI-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrphostin RG 13022 is a tyrosine kinase inhibitor . It is also known as 2-(3,4’-Dimethoxyphenyl)-1-(3"-pyridinyl)acrylonitrile . It is used in research and is not sold to patients .


Molecular Structure Analysis

The empirical formula of Tyrphostin RG 13022 is C16H14N2O2 . Its molecular weight is 266.29 . The compound is solid at 20 degrees Celsius .


Chemical Reactions Analysis

Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .


Physical And Chemical Properties Analysis

Tyrphostin RG 13022 is a white to yellow to green powder to crystal . It has a melting point of 116.0 to 120.0 °C . It is soluble in DMSO and ethanol .

Scientific Research Applications

Antiproliferative Effects in Cancer Research

Tyrphostin RG 13022 has shown promising results in cancer research, particularly due to its inhibitory effects on protein tyrosine kinase activity associated with cancer cell growth. It has been effective in suppressing cancer cell proliferation in various studies:

  • In Human Squamous Cell Carcinoma : RG 13022 demonstrated significant antiproliferative effects in a human squamous cell carcinoma model, both in vitro and in vivo, suggesting its potential as an anticancer agent (Yoneda et al., 1991).

  • In Prostate Cancer : It significantly inhibited TGF alpha-induced phosphorylation of EGF receptor (EGFR) and showed inhibitory effects on androgen-stimulated cell proliferation in prostate cancer cells (Kondapaka & Reddy, 1996).

  • In Glioma Cell Lines : Tyrphostin RG 13022 was found to reduce the proliferation of human glioma cell lines by inhibiting DNA synthesis induced by EGF and PDGF, suggesting its application in treating growth factor-dependent gliomas (Weernink et al., 1996).

Photostability in Drug Development

The photostability of Tyrphostin RG 13022 is a crucial factor in its formulation and efficacy as a drug. A study on the photostability of RG 13022 found that it undergoes photochemical transformations, influencing its effectiveness and stability (Kumar et al., 1995).

Neuroprotection and Oxidative Stress

Tyrphostin RG 13022, among other tyrphostins, has been studied for its potential neuroprotective effects, particularly against oxidative stress-induced nerve cell death. This research indicates its possible therapeutic applications in neurological disorders (Sagara et al., 2002).

Inhibition of Growth Factor Signaling

Tyrphostins, including RG 13022, have been noted for their ability to inhibit the signaling cascades initiated by growth factors like EGF, providing a potential therapeutic strategy in diseases where these pathways are aberrantly activated (Lyall et al., 1989).

Safety And Hazards

Tyrphostin RG 13022 is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZNJVTHYFQJI-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin RG 13022

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin RG 13022

Citations

For This Compound
25
Citations
M McLaughlin, V Brunton… - International …, 1996 - spandidos-publications.com
… In conclusion, we have found that the tyrphostin RG 13022 exhibits an antiproliferative effect on two primary gastric cell lines MKN45 and N87: this result is supported by the findings of …
Number of citations: 1 www.spandidos-publications.com
BS Kondapaka, KB Reddy - Molecular and cellular endocrinology, 1996 - Elsevier
… In this study we have shown that tyrphostin RG-13022, which was previously shown to selectively inhibit EGFR tyrosine kinase activity, in comparison to insulin receptor tyrosine kinase …
Number of citations: 34 www.sciencedirect.com
PA Weernink, E Verheul, E Kerkhof… - …, 1996 - journals.lww.com
… Tyrphostin RG 13022 is described to be a more potent inhibitor because of its higher … Our data show that tyrphostin RG 13022 is a potent inhibitor of serum- and growth factor-induced …
Number of citations: 23 journals.lww.com
A Levitzki - European Journal of Cancer, 2002 - Elsevier
… In 1991, it was demonstrated for the first time that the tyrphostin RG 13022, which inhibits EGFR, is able to significantly slow down the growth of an EGFR overexpressing tumor (…
Number of citations: 142 www.sciencedirect.com
A Levitzki - Pharmacology & therapeutics, 1999 - Elsevier
… Indeed, the first successful in vivo experiments using a tyrphostin showed that tyrphostin RG 13022, an EGFR kinase blocker, inhibits the progress of tumor growth and prolongs survival …
Number of citations: 306 www.sciencedirect.com
A El-Obeid, G Hesselager, B Westermark… - … and biophysical research …, 2002 - Elsevier
… Kondapaka and Reddy (18) showed that tyrphostin RG-13022 could inhibit TGF-α induced phosphorylation of the EGFR in cultured human prostate carcinoma cells, while Miyaji et al. (…
Number of citations: 28 www.sciencedirect.com
K Krensel, RB Lichtner - International journal of cancer, 1999 - Wiley Online Library
… Cell lines with high EGFR numbers can undergo EGF-induced programmed cell death and inhibition of the EGF-induced tyrosine kinase by the Tyrphostin RG-13022 can significantly …
Number of citations: 23 onlinelibrary.wiley.com
R Hoffman, IF Dennis, J Donaldson - Cancer chemotherapy and …, 1995 - Springer
… A lack of selectivity for receptor kinases by tyrphostin RG-13022 was demonstrated by Reddy et al. [23]. This tyrphostin caused comparable inhibition of DNA synthesis of the breast line …
Number of citations: 4 link.springer.com
A Levitzki - Bioorganic Chemistry of Biological Signal Transduction, 2001 - Springer
… Indeed early in vivo experiments show that tyrphostin RG 13022, an EGFR kinase blocker, is capable of inhibiting the progress of tumor growth and prolonging survival of nude mice …
Number of citations: 30 link.springer.com
A Levitzki - Data Mining in Structural Biology: Signal Transduction …, 2001 - Springer
… Indeed, early in vivo experiments show that tyrphostin RG 13022, an EGFR kinase blocker, is capable of inhibiting tumor growth and prolonging survival of nude mice implanted with a …
Number of citations: 4 link.springer.com

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